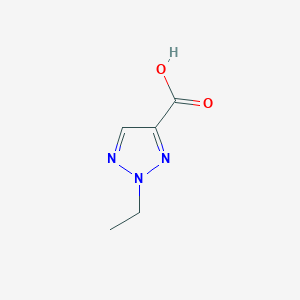

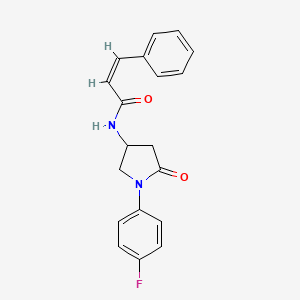

![molecular formula C16H10Cl2F3N5OS B3005184 4-[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]benzenecarbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone CAS No. 338954-24-8](/img/structure/B3005184.png)

4-[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]benzenecarbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of hydrazone compounds is a well-established practice in medicinal chemistry, often involving the condensation reaction of an aldehyde or ketone with a hydrazine derivative. In the context of the provided data, the synthesis of novel quinoline-3-carbaldehyde hydrazones, as well as other related compounds, has been reported. These compounds were characterized using various analytical techniques such as elemental analyses, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) . Another study describes the synthesis of a hydrazone compound by condensing 4-chlorobenzaldehyde with a specific hydrazine, leading to the formation of a monohydrate crystal structure . These syntheses are indicative of the diverse approaches used to create hydrazone derivatives with potential biological activities.

Molecular Structure Analysis

The molecular structure of hydrazone compounds is often characterized by their planarity, which can be crucial for their biological activity. X-ray diffraction analysis has been used to determine the crystal structure of a hydrazone compound, revealing a nearly planar molecule except for certain moieties . This planarity can facilitate stacking interactions and hydrogen bonding within the crystal lattice, which can influence the compound's stability and reactivity. Computational methods such as density functional theory (DFT) are also employed to optimize the molecular geometry and corroborate experimental findings .

Chemical Reactions Analysis

Hydrazone compounds can participate in various chemical reactions due to their functional groups. The hydrazone moiety itself is a result of a condensation reaction between an aldehyde or ketone and a hydrazine. The reactivity of these compounds can be further modified by the introduction of different substituents, which can affect their electronic and steric properties. While the provided data does not detail specific chemical reactions beyond synthesis, the literature suggests that hydrazones can undergo reactions such as cyclization, oxidation, and nucleophilic addition, depending on the context of their use .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazone compounds are influenced by their molecular structure. The planarity of the molecule, the presence of aromatic systems, and the nature of substituents can affect properties such as solubility, melting point, and chemical stability. The crystal packing and hydrogen bonding patterns observed in the crystal structure can provide insights into the compound's solubility and stability . Additionally, the presence of functional groups like trifluoromethyl or chloro substituents can impart certain chemical properties, such as increased lipophilicity or reactivity .

Biological Activity Analysis

The biological activity of hydrazone compounds is a key area of interest, with many studies focusing on their potential as therapeutic agents. The novel quinoline-3-carbaldehyde hydrazones have shown pronounced cancer cell growth inhibitory effects, with certain compounds exhibiting selective activity against specific cancer cell lines . The fungicidal activity of hydrazone compounds has also been reported, with preliminary bioassays indicating good efficacy against certain fungal strains . These findings underscore the importance of hydrazone derivatives in the development of new antitumor and antifungal agents.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Synthesis Methods : A study details the synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, which is structurally related to the compound . These compounds demonstrate moderate antimicrobial activity (Sah, Bidawat, Seth, & Gharu, 2014).

Characterization Techniques : Another study explores the synthesis and characterization of derivatives of indole, benzotriazole, and thioacetyl chloride, contributing to the understanding of how similar thiadiazole compounds can be characterized and their potential biological activities (Ibrahim, Khalaf, Ahmed, & Dalaf, 2021).

Biological Activities

Antimicrobial Properties : The synthesis of compounds structurally related to thiadiazoles, including the synthesis of hydrazones, has been linked to moderate antimicrobial activities against various pathogenic bacteria and fungi (Sah et al., 2014).

Antifungal and Antibacterial Evaluation : Related derivatives have been synthesized and evaluated for their antifungal and antibacterial properties, highlighting the potential of thiadiazole compounds in addressing microbial infections (Ibrahim et al., 2021).

Anticonvulsant Activity : Hydrazone derivatives of 5-chloro-2(3H)-benzoxazolinone, which share a structural similarity with the compound , have been found to exhibit significant anticonvulsant activities, suggesting a potential application in the treatment of seizures (Gökçe, Geciken, Yıldırım, & Tosun, 2008).

Direcciones Futuras

The future directions for research on this compound could involve further exploration of its biological properties and potential applications in medicinal chemistry. The antimicrobial activity of the synthesized 1,3,4-thiadiazole derivatives were tested against E. coli, B. mycoides, and C. albicans , suggesting potential for further development as antimicrobial agents.

Propiedades

IUPAC Name |

3-chloro-N-[(E)-[4-[(5-chlorothiadiazol-4-yl)methoxy]phenyl]methylideneamino]-5-(trifluoromethyl)pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl2F3N5OS/c17-12-5-10(16(19,20)21)7-22-15(12)25-23-6-9-1-3-11(4-2-9)27-8-13-14(18)28-26-24-13/h1-7H,8H2,(H,22,25)/b23-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTMXIHCTCMECSH-TXNBCWFRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NNC2=C(C=C(C=N2)C(F)(F)F)Cl)OCC3=C(SN=N3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=N/NC2=C(C=C(C=N2)C(F)(F)F)Cl)OCC3=C(SN=N3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2F3N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Methyl-3,8-diazabicyclo[4.2.0]octane bis(trifluoroacetic acid)](/img/no-structure.png)

![3-{4-[(2-Fluorophenyl)methoxy]phenyl}-5-(trichloromethyl)-1,2,4-oxadiazole](/img/structure/B3005105.png)

![{2-Amino-2-[3-(trifluoromethyl)phenyl]ethyl}dimethylamine](/img/structure/B3005108.png)

![3,4-Dimethoxyphenyl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone](/img/structure/B3005112.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B3005113.png)

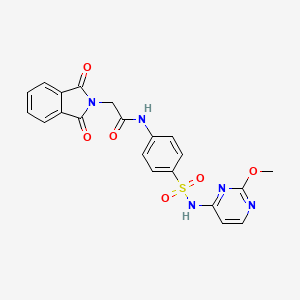

![N-(2,4-dimethylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B3005122.png)

![1-(2-fluorophenyl)-N-(pentan-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B3005123.png)

![(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3005124.png)